molecular formula C13H21O4P B3281008 Diethyl[2-(benzyloxy)ethyl]phosphonate CAS No. 727-18-4

Diethyl[2-(benzyloxy)ethyl]phosphonate

Cat. No.: B3281008
CAS No.: 727-18-4
M. Wt: 272.28 g/mol
InChI Key: UWGILBJAPQTXSU-UHFFFAOYSA-N
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Description

Diethyl[2-(benzyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C13H21O4P and a molecular weight of 272.28 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl[2-(benzyloxy)ethyl]phosphonate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with 2-(benzyloxy)ethyl bromide under basic conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(benzyloxy)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various phosphonate esters .

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphite: A simpler phosphonate ester used in similar synthetic applications.

    Diethyl benzylphosphonate: A related compound with a benzyl group instead of a benzyloxy group.

    Diethyl 2-bromoethylphosphonate: Another phosphonate ester with a bromoethyl group.

Uniqueness

Diethyl[2-(benzyloxy)ethyl]phosphonate is unique due to its benzyloxyethyl group, which imparts specific reactivity and properties that are useful in organic synthesis and biological studies . Its ability to undergo various chemical transformations makes it a versatile reagent in research and industrial applications .

Properties

IUPAC Name

2-diethoxyphosphorylethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O4P/c1-3-16-18(14,17-4-2)11-10-15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGILBJAPQTXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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